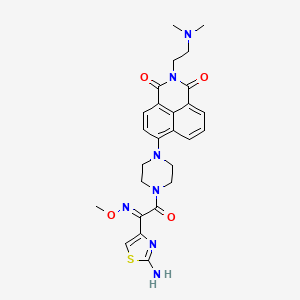
Anti-MRSA agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 1 is a novel compound developed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 1 involves multiple steps, including the preparation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure with specific substituents to enhance its anti-MRSA activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Applications De Recherche Scientifique
Anti-MRSA agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-MRSA agents.
Biology: Investigated for its ability to inhibit the growth of MRSA and other resistant bacteria.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections.
Mécanisme D'action
Anti-MRSA agent 1 is compared with other similar compounds, such as:
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in bacteria.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and inducing oxidative stress. This dual approach enhances its effectiveness against MRSA and reduces the likelihood of resistance development .
Comparaison Avec Des Composés Similaires
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin
Propriétés
Formule moléculaire |
C26H29N7O4S |
|---|---|
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
6-[4-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]piperazin-1-yl]-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H29N7O4S/c1-30(2)9-14-33-23(34)17-6-4-5-16-20(8-7-18(21(16)17)24(33)35)31-10-12-32(13-11-31)25(36)22(29-37-3)19-15-38-26(27)28-19/h4-8,15H,9-14H2,1-3H3,(H2,27,28)/b29-22+ |
Clé InChI |
NURGQGCOEFLLOU-QUPMIFSKSA-N |
SMILES isomérique |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)/C(=N/OC)/C5=CSC(=N5)N)C=CC=C3C1=O |
SMILES canonique |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=O)C(=NOC)C5=CSC(=N5)N)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















